molecular formula C14H19ClN2O2 B13915527 Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No.: B13915527
M. Wt: 282.76 g/mol
InChI Key: XZHYBWBTXNBLHV-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group attached to a diazaspiro octane ring system, which includes two nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazaspiro ring system is believed to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the benzyl group and the diazaspiro ring system enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14;/h1-5,15H,6-11H2;1H

InChI Key

XZHYBWBTXNBLHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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